3-Isopropylamino-2-hydroxy-1-chloropropane
Overview
Description
3-Isopropylamino-2-hydroxy-1-chloropropane is an organic compound with the molecular formula C6H14ClNO. It contains a secondary amine, a hydroxyl group, and a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylamino-2-hydroxy-1-chloropropane typically involves the reaction of isopropylamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylamino-2-hydroxy-1-chloropropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alcohols or amines.
Scientific Research Applications
3-Isopropylamino-2-hydroxy-1-chloropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Isopropylamino-2-hydroxy-1-chloropropane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker used in the treatment of hypertension.
Propranolol: Another beta-blocker with similar applications.
Metoprolol: Used for managing cardiovascular conditions.
Uniqueness
Its combination of functional groups makes it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
1-chloro-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO/c1-5(2)8-4-6(9)3-7/h5-6,8-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLAFWOGCBZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504772 | |
Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50666-68-7 | |
Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3-[(1-methylethyl)amino]-2-propanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP6Y53LCT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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